Cas no 2126139-26-0 (tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

Tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate is a specialized carbamate derivative featuring a chlorothiophene moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its key advantages include the tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 3-chlorothiophene component contributes to its utility in constructing heterocyclic frameworks. The compound's well-defined reactivity and compatibility with various synthetic transformations make it a valuable building block for researchers in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity to moisture and strong bases.
tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate structure
2126139-26-0 structure
Product name:tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate
CAS No:2126139-26-0
MF:C10H14ClNO2S
MW:247.74166059494
CID:5959636
PubChem ID:141671505

tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7235436
    • 2126139-26-0
    • tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate
    • Inchi: 1S/C10H14ClNO2S/c1-10(2,3)14-9(13)12-6-8-7(11)4-5-15-8/h4-5H,6H2,1-3H3,(H,12,13)
    • InChI Key: AWYHIMGRORFDFG-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1CNC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 247.0433776g/mol
  • Monoisotopic Mass: 247.0433776g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų
  • XLogP3: 2.8

tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7235436-2.5g
tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate
2126139-26-0
2.5g
$1034.0 2023-05-24
Enamine
EN300-7235436-0.25g
tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate
2126139-26-0
0.25g
$485.0 2023-05-24
Enamine
EN300-7235436-5.0g
tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate
2126139-26-0
5g
$1530.0 2023-05-24
Enamine
EN300-7235436-0.1g
tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate
2126139-26-0
0.1g
$464.0 2023-05-24
Enamine
EN300-7235436-0.5g
tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate
2126139-26-0
0.5g
$507.0 2023-05-24
Enamine
EN300-7235436-0.05g
tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate
2126139-26-0
0.05g
$443.0 2023-05-24
Enamine
EN300-7235436-1.0g
tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate
2126139-26-0
1g
$528.0 2023-05-24
Enamine
EN300-7235436-10.0g
tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate
2126139-26-0
10g
$2269.0 2023-05-24

Additional information on tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate

Professional Introduction to Tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate (CAS No. 2126139-26-0)

Tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate, a compound with the CAS number 2126139-26-0, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry. The structural framework of this molecule incorporates a tert-butyl group and a substituted thiophene ring, which contribute to its unique chemical properties and potential biological activities.

The presence of the 3-chlorothiophen-2-yl moiety in the molecular structure is particularly noteworthy. Thiophene derivatives are well-documented for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The chlorine substituent at the 3-position of the thiophene ring enhances the electrophilicity of the molecule, making it a valuable intermediate in synthetic chemistry. This feature allows for further functionalization and modification, enabling the development of novel drug candidates with tailored biological profiles.

In recent years, there has been growing interest in carbamate-based compounds due to their efficacy as bioactive molecules. Carbamates are known for their ability to interact with biological targets such as enzymes and receptors, often leading to inhibitory or modulatory effects. The tert-butyl group in Tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate not only enhances the lipophilicity of the molecule but also contributes to its stability, making it a promising candidate for further investigation.

Current research in pharmaceutical chemistry has highlighted the importance of structure-activity relationships (SAR) in drug design. The specific arrangement of atoms in Tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate influences its interaction with biological systems. Computational studies and molecular modeling have been instrumental in understanding these interactions at a molecular level. These approaches have revealed that the compound can potentially bind to various protein targets, suggesting its utility in developing therapeutic agents.

One of the most exciting aspects of this compound is its potential application in oncology research. Thiophene derivatives have shown promise as kinase inhibitors, which are critical in cancer therapy. The combination of a carbamate moiety with a substituted thiophene ring may confer unique inhibitory properties against specific kinases involved in tumor growth and progression. Preliminary studies have indicated that Tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate exhibits inhibitory activity against certain cancer-related enzymes, warranting further exploration.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core thiophene scaffold. The introduction of the carbamate group is achieved through nucleophilic substitution reactions, where careful optimization ensures high yield and purity.

In addition to its pharmaceutical potential, Tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate may find applications in agrochemicals and material science. Its structural features make it a versatile building block for designing novel compounds with specific functionalities. Researchers are exploring its use as an intermediate in synthesizing pesticides and herbicides, where its stability and reactivity offer distinct advantages.

The safety profile of this compound is another critical consideration. While it does not fall under any hazardous or restricted categories, proper handling protocols must be followed during synthesis and handling to ensure worker safety. Environmental impact assessments are also conducted to evaluate its persistence and degradation pathways in natural systems.

As research continues to advance, Tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate is expected to play a significant role in drug discovery and development. Its unique structural features and potential biological activities make it a valuable asset for medicinal chemists and pharmacologists. Collaborative efforts between academic institutions and pharmaceutical companies will likely accelerate its translation from laboratory research to clinical applications.

The future directions of research on this compound may include exploring its mechanism of action at a deeper level, identifying new therapeutic targets, and optimizing synthetic routes for large-scale production. Advances in biotechnology and high-throughput screening techniques will further enhance our understanding of its potential applications.

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